molecular formula C7H12F3NO3 B1382602 5-Aminopentan-2-one 2,2,2-trifluoroacetate CAS No. 1803597-05-8

5-Aminopentan-2-one 2,2,2-trifluoroacetate

Cat. No.: B1382602
CAS No.: 1803597-05-8
M. Wt: 215.17 g/mol
InChI Key: NFCPMCYJTBCULO-UHFFFAOYSA-N
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Description

5-Aminopentan-2-one 2,2,2-trifluoroacetate is a trifluoroacetylated derivative of 5-aminopentan-2-one, featuring a ketone group at position 2 and an amine group at position 5 of the pentane backbone. The trifluoroacetate moiety enhances the compound’s stability and solubility in organic solvents, making it valuable in synthetic chemistry and pharmaceutical intermediates.

Properties

IUPAC Name

5-aminopentan-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCPMCYJTBCULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Aminopentan-2-one 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 5-Aminopentan-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-aminopentan-2-one 2,2,2-trifluoroacetate with analogous trifluoroacetate derivatives and amino/ketone-containing compounds, based on functional groups, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Stability/Solubility
This compound C₇H₁₀F₃NO₂ 215.16 (estimated) Ketone, amine, trifluoroacetate Pharmaceutical intermediates Likely hygroscopic; polar solvents
Raspberry ketone trifluoroacetate C₁₂H₁₁F₃O₃ 260.21 Ketone, aryl ester, trifluoroacetate Insect lures (attractants) Stable in organic phases
(S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate C₁₃H₁₂BrN₃O·C₂HF₃O₂ 282.14 + 114.02 Amide, indole, trifluoroacetate Rare chemical (research use) Requires cold storage
Lithium trifluoroacetate monohydrate C₂F₃LiO₂·H₂O 163.95 Trifluoroacetate salt, metal ion Electrolytes, synthetic reagent Deliquescent; water-soluble

Functional Group Analysis

  • Ketone vs. Amide Backbones: While this compound features a linear ketone-amine structure, compounds like the indole-derived trifluoroacetate in incorporate aromatic systems, altering reactivity and biological activity .
  • Trifluoroacetate Role : In lithium trifluoroacetate (), the trifluoroacetate acts as a counterion, enhancing ionic conductivity. In contrast, in raspberry ketone trifluoroacetate (), it serves as a volatile ester for insect attractants .

Stability and Handling

  • Hygroscopicity : Lithium trifluoroacetate is highly deliquescent, requiring anhydrous storage, whereas trifluoroacetate esters (e.g., raspberry ketone derivative) are more stable in organic solvents .
  • Thermal Stability: Trifluoroacetate salts (e.g., lithium) decompose at elevated temperatures (>200°C), while esters like 5-aminopentan-2-one trifluoroacetate likely exhibit moderate thermal stability due to covalent bonding .

Agrochemical Use

Trifluoroacetate esters, such as raspberry ketone trifluoroacetate, are optimized for controlled release of volatiles in pest management, suggesting that 5-aminopentan-2-one trifluoroacetate could serve similar roles in slow-release formulations .

Pharmaceutical Intermediates

The high cost and rarity of compounds like the bromo-indol trifluoroacetate () underscore the demand for trifluoroacetylated amines in niche drug discovery, positioning 5-aminopentan-2-one trifluoroacetate as a candidate for custom synthesis .

Limitations and Challenges

  • Sensitivity to Hydrolysis: Trifluoroacetate esters are prone to hydrolysis under basic conditions, necessitating anhydrous reaction conditions for 5-aminopentan-2-one derivatives .
  • Cost Factors : Lithium trifluoroacetate’s deliquescence increases handling costs, whereas esterified derivatives may offer cost-efficient alternatives in organic synthesis .

Biological Activity

5-Aminopentan-2-one 2,2,2-trifluoroacetate (CAS No. 1803597-05-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of an amino group, a ketone group, and a trifluoroacetate moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

C5H11F3NO2\text{C}_5\text{H}_{11}\text{F}_3\text{N}\text{O}_2

The biological activity of this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound's trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific proteases or enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with receptors can lead to altered signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity: Preliminary studies suggest potential efficacy against viral targets. For instance, related compounds have shown sub-micromolar activity against viral proteases like SARS-CoV-2 Mpro .
  • Anti-inflammatory Properties: Compounds with similar structures have demonstrated inhibition of pro-inflammatory enzymes such as COX-2 and LOX .
  • Neuroprotective Effects: Certain derivatives have been studied for their neuroprotective potential against oxidative stress-related damage .

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to or derived from this compound.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)
NirmatrelvirSARS-CoV-2 Mpro Inhibition0.003 ± 0.0004
Compound SPR39SARS-CoV-2 Mpro Inhibition~0.01
Compound SPR41SARS-CoV-2 Mpro Inhibition~0.01
Compound with Trifluoromethyl GroupCOX-2 Inhibition6
Compound with Amino GroupLOX Inhibition8.5

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 5-aminopentan-2-one with trifluoroacetic acid under controlled conditions to ensure high yields and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminopentan-2-one 2,2,2-trifluoroacetate
Reactant of Route 2
5-Aminopentan-2-one 2,2,2-trifluoroacetate

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